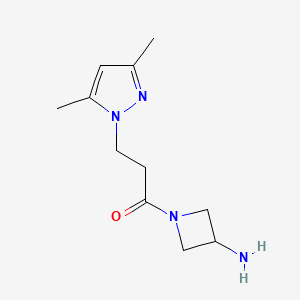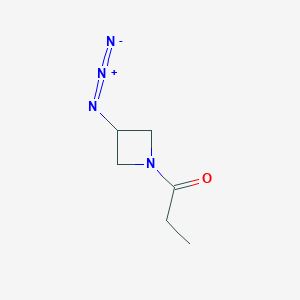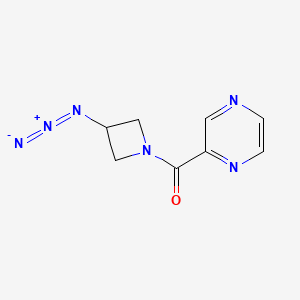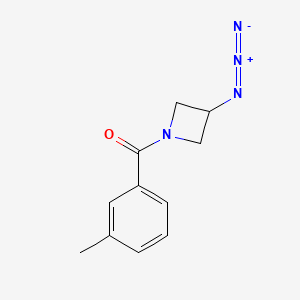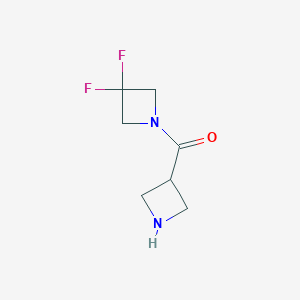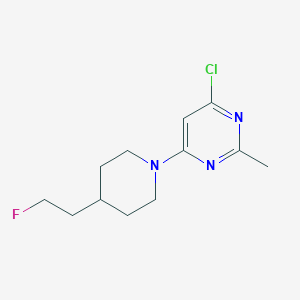
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid (TFPA) is a synthetic organic compound that is used in a variety of scientific and industrial applications. It is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, specialty chemicals, and materials. TFPA is a useful compound for researchers in many areas, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
Antiviral Research
This compound has been utilized in the synthesis of novel compounds with potential antiviral activities. For instance, it has been involved in the study against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . The trifluoromethyl group could potentially enhance the biological activity of these compounds.
Chemical Synthesis
The trifluoromethyl group in this compound is of particular interest in chemical synthesis. It’s often used in the development of new chemical entities with enhanced pharmacological properties . This group can significantly alter the physical and chemical properties of molecules, such as volatility, lipophilicity, and metabolic stability.
Material Science
In material science, this compound could be used to modify surface properties of materials. The presence of both a pyrrolidinyl group and a propanoic acid moiety offers diverse functionalization possibilities, which can be exploited to create materials with specific desired properties .
Analytical Chemistry
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid: can serve as a standard or reagent in analytical chemistry due to its unique structure. It can be used for method development or calibration in chromatographic techniques .
Pharmaceutical Development
The compound’s structure suggests potential applications in pharmaceutical development. The trifluoromethyl group is a common moiety in pharmaceuticals, known to improve drug properties like metabolic stability and bioavailability .
Biochemical Research
This compound may be used in biochemical research to study enzyme-substrate interactions, particularly with enzymes that metabolize propanoic acid derivatives. It could help in understanding the role of trifluoromethyl groups in biological systems .
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(7(13)14)12-3-2-6(4-12)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCRHOHVWYDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




